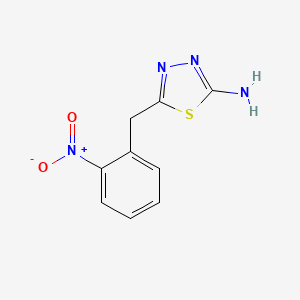
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a nitrobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitrobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine.
Major Products Formed
Oxidation: Formation of 2-Amino-5-(2-aminobenzyl)-1,3,4-thiadiazole.
Reduction: Formation of 2-Amino-5-(2-aminobenzyl)-1,3,4-thiadiazole.
Substitution: Formation of amides or sulfonamides depending on the electrophile used.
科学研究应用
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
The mechanism of action of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The thiadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(2-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-nitrobenzyl)-1,3,4-oxadiazole
- 2-Amino-5-(2-nitrobenzyl)-1,3,4-triazole
Uniqueness
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is unique due to the presence of both the nitrobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C9H8N4O2S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-3-1-2-4-7(6)13(14)15/h1-4H,5H2,(H2,10,12) |
InChI 键 |
UNZGQBHSJYJGBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



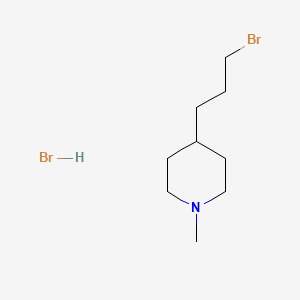
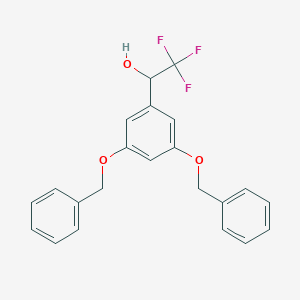
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
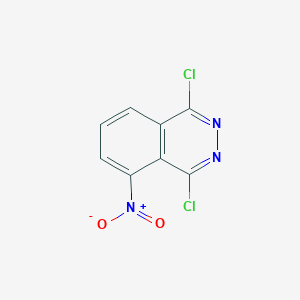
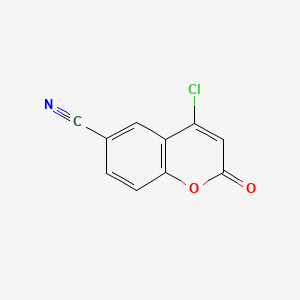
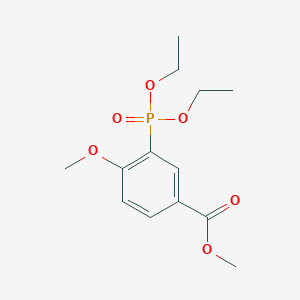
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
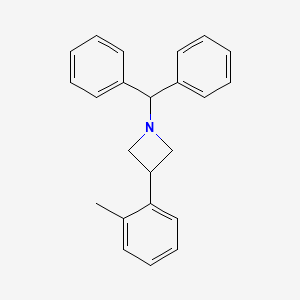
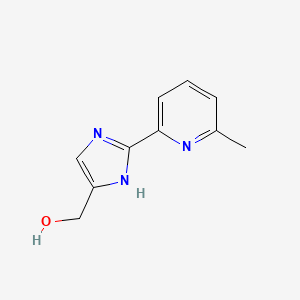
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
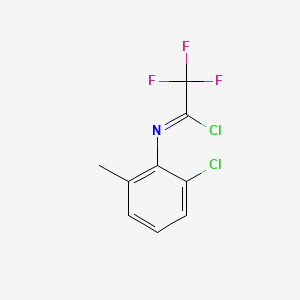
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)
